molecular formula C20H15FN2O6S4 B1683687 2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid CAS No. 603987-59-3

2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid

Cat. No. B1683687
M. Wt: 526.6 g/mol
InChI Key: CBRCULCCRGSSLB-UHFFFAOYSA-N
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Patent
US07399781B2

Procedure details

Into 45 mL of methanol was dissolved 954 mg of Compound 69, and 4.0 mL of 1 mol/L sodium hydroxide was added thereto. After 20 minutes of stirring under heating and refluxing, the solvent was removed by evaporation under reduced pressure, and the resulting residue was extracted with ether-water (1/1). To the aqueous layer was added 2 mol/L hydrochloric acid, and the precipitated crystals were washed with ether to obtain 746 mg of the title compound as colorless powder.
Name
Compound 69
Quantity
954 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:34]=[CH:33][C:5]2[S:6][C:7]([S:10]([NH:13][C:14]3[CH:19]=[CH:18][C:17]([C:20]4[S:21][CH:22]=[C:23]([C:25]([O:27]C)=[O:26])[N:24]=4)=[CH:16][C:15]=3[S:29]([CH3:32])(=[O:31])=[O:30])(=[O:12])=[O:11])=[C:8]([CH3:9])[C:4]=2[CH:3]=1.[OH-].[Na+]>CO>[F:1][C:2]1[CH:34]=[CH:33][C:5]2[S:6][C:7]([S:10]([NH:13][C:14]3[CH:19]=[CH:18][C:17]([C:20]4[S:21][CH:22]=[C:23]([C:25]([OH:27])=[O:26])[N:24]=4)=[CH:16][C:15]=3[S:29]([CH3:32])(=[O:31])=[O:30])(=[O:11])=[O:12])=[C:8]([CH3:9])[C:4]=2[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Compound 69
Quantity
954 mg
Type
reactant
Smiles
FC1=CC2=C(SC(=C2C)S(=O)(=O)NC2=C(C=C(C=C2)C=2SC=C(N2)C(=O)OC)S(=O)(=O)C)C=C1
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
After 20 minutes of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with ether-water (1/1)
ADDITION
Type
ADDITION
Details
To the aqueous layer was added 2 mol/L hydrochloric acid
WASH
Type
WASH
Details
the precipitated crystals were washed with ether

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=CC2=C(SC(=C2C)S(=O)(=O)NC2=C(C=C(C=C2)C=2SC=C(N2)C(=O)O)S(=O)(=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 746 mg
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.